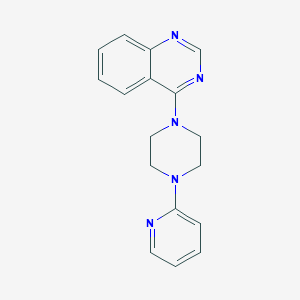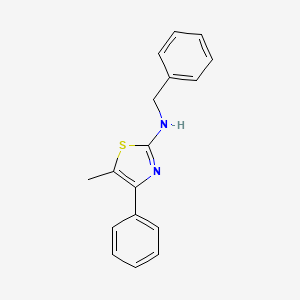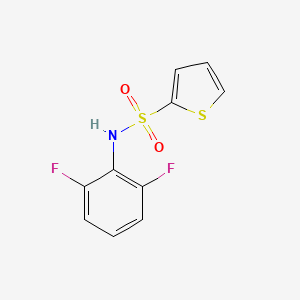
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a pyridin-2-ylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with pyridin-2-ylpiperazine. One common method includes the use of 2-aminophenylethanone and 4-methoxyaniline in the presence of 4-ter-butylbenzene-1,2-diol and 1,4-dioxane at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
科学研究应用
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines .
- Quinazoline derivatives with phenolic moieties .
Uniqueness
4-(4-Pyridin-2-ylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-6-15-14(5-1)17(20-13-19-15)22-11-9-21(10-12-22)16-7-3-4-8-18-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKIOXJTOXOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7519158.png)
![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)

![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)

![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
